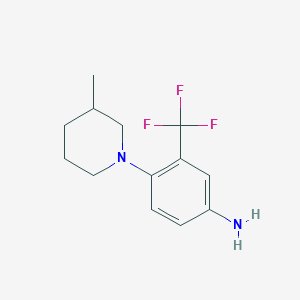

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

説明

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a structurally complex aromatic amine featuring a trifluoromethyl group at the 3-position and a 3-methylpiperidinyl moiety at the 4-position of the aniline core. This compound is likely utilized as a pharmaceutical intermediate, given its structural similarity to antitumor agents and tubulin-targeting derivatives .

特性

IUPAC Name |

4-(3-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(17)7-11(12)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUNVVKHAWBBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Nitration: The nitration of 4-(trifluoromethyl)aniline to introduce a nitro group.

Reduction: The reduction of the nitro group to form the corresponding amine.

Piperidine Introduction:

The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

化学反応の分析

Types of Reactions

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Table 1: Synthesis Methods for 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

| Method | Description | Yield (%) |

|---|---|---|

| Coupling with aryl halides | Utilizes palladium-catalyzed cross-coupling | 75-85 |

| Functionalization of piperidine | Introduces trifluoromethyl group via electrophilic substitution | 70-80 |

| Nucleophilic substitution | Reaction with trifluoromethyl aniline derivatives | 60-75 |

Biological Applications

Research indicates that 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline exhibits significant biological activity. It has been studied for its interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

A study highlighted its effectiveness against Staphylococcus aureus , demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound showed bactericidal effects, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

| Organism | MIC (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.070 | Inhibition of cell wall synthesis |

| Enterococcus faecalis | 4.66 | Disruption of membrane integrity |

| Mycobacterium tuberculosis | 18.7 | Inhibition of respiratory chain |

Medicinal Applications

One of the most promising applications of this compound lies in medicinal chemistry, particularly in the development of new therapeutic agents. The compound is being investigated as a potential drug candidate for treating various diseases, including cancer.

Case Study: Cancer Research

Recent studies have indicated that 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline may inhibit tumor cell proliferation. In vitro assays revealed that the compound significantly reduced the viability of cancer cell lines at low concentrations.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific performance characteristics.

Table 3: Industrial Uses of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

| Application | Description |

|---|---|

| Specialty chemicals | Used as a precursor in agrochemical synthesis |

| Polymer formulations | Enhances properties such as durability and resistance |

| Coatings | Provides improved adhesion and weather resistance |

作用機序

The mechanism of action of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | pKa (NH₂) | Biological Activity |

|---|---|---|---|---|---|

| 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | C₁₃H₁₇F₃N₂ | 258.18 | 3-Methylpiperidinyl, CF₃ | ~3.5* | Tubulin binding (potential) |

| 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | C₁₃H₁₈F₃N₃ | 273.30 | 4-Methylpiperazinylmethyl, CF₃ | N/A | Pharmaceutical intermediate |

| 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline | C₁₂H₁₇N₂O₂S | 265.34 | 3-Methylpiperidinylsulfonyl | <2.5* | N/A |

| 5-Trifluoromethyl-3-(4-methylimidazol-1-yl)aniline | C₁₁H₁₀F₃N₃ | 241.21 | 4-Methylimidazolyl, CF₃ | N/A | Antitumor intermediate |

*Estimated based on substituent effects .

生物活性

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound belonging to the class of anilines, characterized by the presence of a trifluoromethyl group and a piperidine ring. This unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18F3N3

- Molecular Weight : 273.30 g/mol

- CAS Number : 946730-96-7

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's biological activity. The piperidine ring contributes to its ability to interact with various enzymes and receptors.

The biological activity of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

- Receptors : Its binding affinity to receptors can influence signaling pathways critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- Inhibition of Tumor Cell Proliferation : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.

- Targeting EGFR : The epidermal growth factor receptor (EGFR) is a common target in cancer therapy. Compounds similar to 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline have shown significant inhibitory activity against mutant forms of EGFR, suggesting potential applications in treating specific cancers .

Table 1: Summary of Biological Activities

Case Study: EGFR Inhibition

A study evaluated the binding affinity and antiproliferative activity of various aniline derivatives, including 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline. The results indicated that this compound exhibited a competitive inhibition profile against EGFR, with IC50 values comparable to established inhibitors like gefitinib .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Antiproliferative Activity (IC50) | Target |

|---|---|---|---|

| 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | Trifluoromethyl group | 20.72 nM | EGFR |

| 4-(3-Methyl-1-piperidinyl)-3-chlorophenylamine | Chlorine instead of trifluoromethyl | 27.06 nM | EGFR |

| 4-(3-Methyl-1-piperidinyl)-3-methylphenylamine | Methyl group instead of trifluoromethyl | Higher than 30 nM | Unknown |

The presence of the trifluoromethyl group in 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline contributes to its enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。